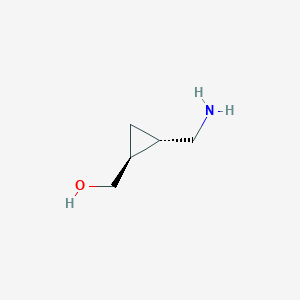

((1S,2S)-2-(aminomethyl)cyclopropyl)methanol

Description

The exact mass of the compound ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol is 101.084063974 g/mol and the complexity rating of the compound is 65.1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[(1S,2S)-2-(aminomethyl)cyclopropyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c6-2-4-1-5(4)3-7/h4-5,7H,1-3,6H2/t4-,5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVFJLNNLCHRICT-RFZPGFLSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1CO)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]1CO)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30693368 | |

| Record name | [(1S,2S)-2-(Aminomethyl)cyclopropyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17352-97-5 | |

| Record name | [(1S,2S)-2-(Aminomethyl)cyclopropyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-[(1R,2R)-2-(aminomethyl)cyclopropyl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Elucidation and Methodological Guide for ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol

Executive Summary

The molecule ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol is a highly valuable, rigid chiral building block utilized extensively in modern medicinal chemistry. By incorporating a trans-1,2-disubstituted cyclopropane core, it provides precise spatial vectors for pharmacophore alignment while enhancing metabolic stability. Notably, derivatives of this scaffold serve as critical intermediates in the synthesis of Methionine Adenosyltransferase 2A (MAT2A) inhibitors, which are currently under intense investigation for the treatment of MTAP-deleted cancers[1].

This whitepaper provides a comprehensive, self-validating framework for the spectroscopic characterization—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS)—of this molecule. Designed for drug development professionals, this guide goes beyond listing data to explain the physical causality behind the spectroscopic phenomena.

Physicochemical and Structural Profiling

Before initiating spectroscopic analysis, it is critical to establish the baseline physicochemical parameters of the analyte. The trans-configuration and the presence of both hydrogen-bond donating and accepting groups dictate its solubility and ionization behavior.

| Parameter | Value / Description |

| Chemical Name | ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol |

| CAS Registry Number | 16177-56-3[2], 17352-97-5[3] |

| Molecular Formula | C |

| Molecular Weight | 101.15 g/mol |

| Structural Features | trans-1,2-disubstituted cyclopropane, primary amine, primary alcohol |

Spectroscopic Elucidation & Causality

A robust structural verification requires orthogonal analytical techniques. The following sections detail the expected quantitative data and the quantum mechanical or physical causality behind the observations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The stereochemical integrity of the (1S,2S) trans-configuration is primarily validated through

-

Causality of Chemical Shifts: Cyclopropane ring protons exhibit characteristic extreme upfield shifts (0.3–1.2 ppm). This is caused by the diamagnetic anisotropy generated by the ring's C-C

-bonds. The electron density creates a local magnetic field that heavily shields the protons lying in the shielding cone above and below the ring. -

Causality of Coupling Constants (The Karplus Relationship): In rigid cyclopropane systems, dihedral angles are fixed. According to the Karplus equation adapted for cyclopropanes, the vicinal coupling constant between cis protons (

) is typically 7–13 Hz, whereas the trans coupling constant (

Table 1: 1H NMR Data Assignment (400 MHz, CDCl

| Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Assignment |

| 3.45 – 3.60 | dd / m | 2H | ~6.0, 11.0 | -CH |

| 2.55 – 2.70 | dd / m | 2H | ~6.5, 12.5 | -CH |

| 1.80 – 2.20 | br s | 3H | - | -OH , -NH |

| 0.95 – 1.05 | m | 1H | Cyclopropane CH (C1) | |

| 0.75 – 0.85 | m | 1H | Cyclopropane CH (C2) | |

| 0.40 – 0.60 | m | 2H | Cyclopropane CH |

Table 2: 13C NMR Data Assignment (100 MHz, CDCl

| Chemical Shift ( | Carbon Type | Assignment |

| 65.5 | CH | -C H |

| 45.2 | CH | -C H |

| 22.1 | CH | Cyclopropane C 1 |

| 18.4 | CH | Cyclopropane C 2 |

| 10.5 | CH | Cyclopropane C 3 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy provides orthogonal validation of the functional groups and the strained ring system.

-

Causality of Vibrational Modes: The cyclopropane ring possesses high s-character in its C-H bonds (approaching sp

hybridization) due to the acute 60° bond angles. This increased s-character strengthens and shortens the C-H bond, shifting the stretching frequency above 3000 cm

Table 3: Key FT-IR Vibrational Modes

| Wavenumber (cm | Intensity | Assignment |

| 3350 – 3200 | Broad, Strong | O-H and N-H stretch (overlapping) |

| 3070 | Weak to Medium | Cyclopropane C-H stretch (Diagnostic) |

| 2950 – 2850 | Strong | Aliphatic C-H stretch |

| 1600 | Medium | N-H bend (Primary amine) |

| 1040 | Strong | C-O stretch (Primary alcohol) |

Mass Spectrometry (ESI-MS/MS)

Electrospray ionization mass spectrometry confirms the molecular weight and provides structural connectivity through collision-induced dissociation (CID).

-

Causality of Fragmentation: The protonated molecule

at m/z 102.1 undergoes characteristic neutral losses of H

Table 4: ESI-MS/MS Fragmentation Pathway

| m/z Observed | Fragment Type | Neutral Loss |

| 102.1 | None (Parent Ion) | |

| 85.1 | -17 Da (Ammonia) | |

| 84.1 | -18 Da (Water) | |

| 67.1 | -35 Da (Ammonia + Water) |

Experimental Workflows: A Self-Validating System

To ensure absolute trustworthiness in structural assignment, the analytical workflow must be executed as a self-validating system where orthogonal techniques cross-verify each other.

Step-by-Step Methodology

-

Sample Preparation & Handling:

-

NMR: Dissolve 15 mg of the analyte in 0.6 mL of CDCl

. Add a trace amount of TMS (Tetramethylsilane) as an internal standard. If amine/hydroxyl protons broaden the spectrum excessively, add 1 drop of D -

FT-IR: Apply 1-2

L of the neat liquid (or a concentrated CH -

HRMS: Prepare a 1

g/mL solution in 50:50 Acetonitrile:Water with 0.1% Formic Acid to promote efficient protonation for ESI+.

-

-

Data Acquisition:

-

Acquire 1D

H NMR (minimum 16 scans) and -

Acquire FT-IR spectra from 4000 to 400 cm

with a resolution of 4 cm -

Infuse the MS sample at 10

L/min into the ESI source. Apply a collision energy ramp (10-30 eV) to capture both the parent ion and the cyclopropylcarbinyl rearrangement fragments.

-

-

Data Integration & Verification:

-

Cross-reference the

coupling constant from NMR with the >3000 cm -

Verify the functional groups via IR (C-O, N-H) and confirm their exact mass losses (-17, -18 Da) in the MS/MS spectrum.

-

Orthogonal Spectroscopic Validation Workflow for Structural Integrity.

Mechanistic Context: Application in Oncology

The rigorous validation of this building block is not merely an academic exercise; it is a regulatory necessity for downstream pharmacological efficacy. ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol is a precursor for synthesizing 2-oxoquinazoline derivatives and other scaffolds that act as Methionine Adenosyltransferase 2A (MAT2A) inhibitors[1].

In MTAP-deleted cancers, cells become highly dependent on MAT2A for the production of S-adenosyl methionine (SAM), the primary methyl donor for Protein Arginine Methyltransferase 5 (PRMT5). Inhibiting MAT2A with cyclopropyl-derived compounds selectively starves these cancer cells of SAM, leading to synthetic lethality.

Mechanistic role of MAT2A inhibitors in regulating the PRMT5 methylation pathway.

References

-

((1S,2S)-2-(aminomethyl)cyclopropyl)methanol CAS ... - ChemWhat Source: chemwhat.com URL:[Link][2]

-

17352-97-5 | ((1S,2S)-2-(AMINOMETHYL ... - ChemCD_index Source: chemcd.com URL:[Link][3]

-

WO2020123395A1 - 2-oxoquinazoline derivatives as methionine adenosyltransferase 2a inhibitors Source: Google Patents URL:[1]

-

Nature-inspired catalytic asymmetric rearrangement of cyclopropylcarbinyl cation Source: NIH / PMC URL:[Link][7]

-

PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES Source: ResearchGate URL:[Link][6]

-

NMR Spectroscopy :: 5-HMR-5 Vicinal Proton-Proton Coupling 3JHH Source: Organic Chemistry Data URL:[Link][5]

-

Rearrangement of bicyclobutonium, cyclopropyl carbinyl cation Source: ResearchGate URL:[Link][8]

Sources

- 1. WO2020123395A1 - 2-oxoquinazoline derivatives as methionine adenosyltransferase 2a inhibitors - Google Patents [patents.google.com]

- 2. chemwhat.com [chemwhat.com]

- 3. 17352-97-5 | ((1S,2S)-2-(AMINOMETHYL)CYCLOPROPYL)METHANOL - ChemCD_index [cn.chemcd.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. researchgate.net [researchgate.net]

- 7. Nature-inspired catalytic asymmetric rearrangement of cyclopropylcarbinyl cation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol

Executive Summary

In modern drug discovery, the spatial arrangement of pharmacophores is as critical as their chemical identity. ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol has emerged as an elite chiral building block in medicinal chemistry. By embedding a primary amine and a primary alcohol onto a rigid trans-cyclopropane core, this molecule provides a highly specific 3D vector projection. This structural rigidity minimizes the entropic penalty upon target binding and enhances metabolic stability compared to flexible aliphatic chains. Currently, this scaffold is a critical intermediate in the synthesis of advanced targeted therapeutics, most notably Methionine Adenosyltransferase 2A (MAT2A) inhibitors used in precision oncology[1].

Physicochemical and Structural Profiling

The physical and chemical properties of ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol dictate its behavior in both synthetic workflows and biological systems. The cyclopropane ring mimics the conformational rigidity of an alkene while maintaining the oxidative stability of an sp3-hybridized system.

Quantitative Data Summary

| Property | Value | Source / Validation |

| Chemical Name | ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol | [2] |

| CAS Registry Numbers | 16177-56-3 / 17352-97-5 | [2],[3] |

| Molecular Formula | C5H11NO | [4] |

| Molecular Weight | 101.15 g/mol | [4] |

| Boiling Point | 180.1 ± 13.0 °C (Predicted) | [2] |

| Stereochemistry | (1S,2S) trans-disubstituted | Structural Analysis |

| Key Hazards (GHS) | H302, H315, H318 (Oral toxicity, eye/skin damage) | [4] |

(Note: General physicochemical properties such as molecular weight, formula, and baseline hazards are consistent across its stereoisomers, including the (1R,2S) configuration[4].)

Application in Targeted Therapeutics: MAT2A Inhibition

The true value of the (1S,2S)-cyclopropyl scaffold is realized in the development of targeted cancer therapies. In precision oncology, cancers harboring methylthioadenosine phosphorylase (MTAP) deletions exhibit a unique and exploitable vulnerability[1].

The Mechanistic Causality: The loss of the MTAP gene leads to the intracellular accumulation of methylthioadenosine (MTA)[1]. Elevated MTA competitively inhibits protein arginine N-methyltransferase 5 (PRMT5)[1]. Because PRMT5 activity is suppressed, these specific cancer cells become critically dependent on the enzyme MAT2A to produce S-adenosyl methionine (SAM)—the primary methyl donor required to sustain residual PRMT5 activity and cell survival[1].

Inhibiting MAT2A in MTAP-deleted cells induces synthetic lethality[1]. The ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol scaffold is utilized to build these inhibitors because its rigid geometry optimally positions the amine and hydroxyl groups to form high-affinity hydrogen bond networks within the MAT2A active site.

Fig 1. Mechanistic rationale for MAT2A inhibitors in MTAP-deleted cancers.

Self-Validating Synthetic Methodology

The synthesis of enantiopure ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol requires strict stereochemical control. The following protocol leverages desymmetrization and global reduction, incorporating mandatory In-Process Controls (IPCs) to ensure a self-validating system.

Fig 2. Self-validating synthetic workflow for isolating the (1S,2S) enantiomer.

Step 1: Diastereomeric Resolution of trans-1,2-Cyclopropanedicarboxylic Acid

-

Protocol: Suspend inexpensive racemic trans-1,2-cyclopropanedicarboxylic acid in ethanol. Add 1.0 equivalent of (R)-(+)-α-methylbenzylamine. Heat to reflux until homogenous, then cool slowly to 0 °C to induce crystallization of the (1S,2S)-diastereomeric salt.

-

Causality: Using a chiral amine resolves the racemate at the very beginning of the synthesis. This is highly cost-effective and prevents the waste of expensive downstream reagents on inactive enantiomers.

-

Self-Validation (IPC 1): Liberate a small aliquot of the salt with 1M HCl and analyze via Chiral HPLC. Do not proceed unless the enantiomeric excess (ee) is >99%. If ee <99%, perform a second recrystallization.

Step 2: Desymmetrization via Mono-Amidation

-

Protocol: Treat the enantiopure (1S,2S)-diacid with 1.0 equivalent of ethyl chloroformate and triethylamine in anhydrous THF at -10 °C to form a mixed anhydride. After 30 minutes, introduce anhydrous ammonia gas.

-

Causality: The strict stoichiometric control (1.0 eq) and low temperature ensure that only one carboxylic acid moiety is activated and converted to a primary amide. This breaks the C2 symmetry of the molecule while retaining the required functional handles for the final product.

-

Self-Validation (IPC 2): Monitor via LC-MS. Proceed to reduction only when the starting diacid is fully consumed and the mono-amide mass[M+H]+ is the dominant peak.

Step 3: Global Reduction to the Amino Alcohol

-

Protocol: Dissolve the mono-amide in anhydrous THF. Slowly add 3.0 equivalents of Lithium Aluminum Hydride (LiAlH4) at 0 °C. Reflux the mixture for 12 hours. Quench using the Fieser method (n mL H2O, n mL 15% NaOH, 3n mL H2O).

-

Causality: LiAlH4 is a powerful hydride donor uniquely capable of simultaneously reducing both the unreacted carboxylic acid (to a primary alcohol) and the primary amide (to a primary amine) in a single pot. This minimizes the overall step count and maximizes yield.

-

Self-Validation (IPC 3): Analyze the crude reaction mixture via FT-IR. The complete disappearance of carbonyl stretching frequencies (~1700 cm⁻¹ and ~1650 cm⁻¹) and the emergence of broad O-H/N-H stretches (~3300 cm⁻¹) validates a successful global reduction.

References

-

PubChem : ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol | C5H11NO | CID 13728302. National Center for Biotechnology Information. Available at:[Link]

- Google Patents: 2-oxoquinazoline derivatives as methionine adenosyltransferase 2a inhibitors (WO2020123395A1).

Sources

- 1. WO2020123395A1 - 2-oxoquinazoline derivatives as methionine adenosyltransferase 2a inhibitors - Google Patents [patents.google.com]

- 2. 16177-56-3 | CAS DataBase [m.chemicalbook.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol | C5H11NO | CID 13728302 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Utility and Sourcing of ((1S,2S)-2-(Aminomethyl)cyclopropyl)methanol in Medicinal Chemistry

Executive Summary

In modern drug discovery, the spatial orientation of pharmacophores is a critical determinant of target affinity and selectivity. ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol (CAS: 16177-56-3) has emerged as a highly valuable, conformationally restricted bifunctional building block. By serving as a rigidified linker, this amino alcohol allows medicinal chemists to bridge distinct binding pockets—such as orthosteric and allosteric sites—while minimizing the entropic penalty typically associated with flexible alkyl chains.

This whitepaper provides an in-depth technical analysis of the physicochemical properties, strategic utility, commercial sourcing, and rigorous quality control protocols required to successfully integrate this building block into complex synthetic workflows.

Physicochemical Profiling and Structural Rationale

Before integrating any building block into a synthetic pipeline, its fundamental properties must be established. The trans-(1S,2S) stereochemistry is the defining feature of this molecule, projecting the aminomethyl and hydroxymethyl vectors at a specific, rigidified angle.

Table 1: Physicochemical and Identification Properties

| Property | Value |

| IUPAC Name | ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol |

| CAS Registry Number | 16177-56-3 |

| Molecular Formula | C5H11NO |

| Molecular Weight | 101.15 g/mol |

| SMILES | C1CN |

| Stereochemistry | (1S,2S) - trans |

The Causality of Conformational Restriction

Why utilize a cyclopropyl linker instead of a standard propyl or butyl chain? Flexible aliphatic chains sample a vast number of conformations in solution. Upon binding to a target receptor, the ligand must adopt a single bioactive conformation, resulting in a significant loss of entropy (entropic penalty).

By incorporating the trans-cyclopropylmethyl moiety, the molecule is pre-organized. It acts as a bioisostere for a trans-alkene, mimicking its spatial trajectory but offering superior metabolic stability against oxidative cleavage and a differentiated lipophilicity profile (LogP). This exact strategy has been successfully deployed in the design of bitopic (bivalent) ligands for G-protein coupled receptors (GPCRs), such as the Dopamine D3 receptor, where the linker precisely distances the primary pharmacophore from the secondary allosteric modulator to achieve unprecedented receptor subtype selectivity [1].

Fig 1: Synthetic integration of the cyclopropyl linker in bitopic ligand design.

Synthetic Integration Workflow

To build a self-validating synthetic system, the integration of ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol must be highly chemoselective. The primary amine is typically reacted first due to its higher nucleophilicity compared to the primary alcohol.

Protocol 1: Chemoselective Reductive Amination

Objective: Couple the primary amine of the cyclopropyl linker to an aldehyde-bearing primary pharmacophore without cross-reactivity at the hydroxyl group.

-

Imine Formation:

-

Action: Dissolve 1.0 equivalent of the target aldehyde and 1.05 equivalents of ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol in anhydrous 1,2-dichloroethane (DCE) or THF. Add catalytic glacial acetic acid (0.1 eq).

-

Causality: Anhydrous conditions prevent the premature hydrolysis of the transient imine. The mild acid catalyst accelerates imine formation by protonating the carbonyl oxygen, increasing its electrophilicity without protonating the nucleophilic amine entirely.

-

-

Reduction:

-

Action: Stir for 2 hours at room temperature, then add 1.5 equivalents of Sodium Triacetoxyborohydride (NaBH(OAc)3) in portions.

-

Causality: NaBH(OAc)3 is chosen over NaBH4 because it is a milder reducing agent. It selectively reduces the protonated iminium ion without reducing unreacted aliphatic aldehydes or interfering with the cyclopropyl ring, thereby suppressing the formation of unwanted alcohol byproducts.

-

-

Quench and Isolation:

-

Action: Quench the reaction with saturated aqueous NaHCO3. Extract with dichloromethane (DCM), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Validation: Monitor the disappearance of the aldehyde peak via TLC or LC-MS before proceeding to the functionalization of the remaining cyclopropyl hydroxyl group.

-

Commercial Availability and Supplier Landscape

Sourcing this specific stereoisomer requires careful vendor selection, as racemic mixtures or the cis-diastereomers will drastically alter the spatial trajectory of your final drug candidate.

Table 2: Key Commercial Suppliers for CAS 16177-56-3

| Supplier | Catalog Number | Typical Purity | Scale Availability |

| ChemScene [2] | CS-0056025 | ≥98% | mg to g (Catalog / Stock) |

| Enamine [3] | EN300-2996308 | ≥95% | mg to g (Catalog / Stock) |

| Alfa Chemistry | ACM16177563 | Variable | Custom Synthesis / Bulk |

Note: Lead times for catalog quantities (100 mg - 1 g) are typically 1-2 weeks, whereas bulk scale-up (>100 g) requires custom synthesis campaigns and lead times of 6-10 weeks.

Quality Control: A Self-Validating System

Trusting a commercial certificate of analysis (CoA) blindly is a critical failure point in complex multi-step syntheses. Batch-to-batch variability, particularly concerning enantiomeric excess (ee), can lead to the formation of inseparable diastereomers downstream. Therefore, incoming batches must be subjected to a rigorous, self-validating Quality Control (QC) workflow.

Fig 2: Self-validating quality control workflow for commercial cyclopropylmethanol batches.

Protocol 2: Analytical Validation of Commercial Batches

-

LC-MS Profiling:

-

Action: Run the sample on a C18 column using a water/acetonitrile gradient with 0.1% formic acid.

-

Causality: Confirms the exact mass (

102.15 [M+H]+) and rules out gross organic impurities. Formic acid ensures the primary amine is protonated for optimal ionization and peak shape.

-

-

Quantitative NMR (qNMR):

-

Action: Acquire a 1H-NMR spectrum in D2O or CDCl3 using a highly pure internal standard (e.g., maleic acid or dimethyl sulfone) with a known relaxation delay (D1 > 10s).

-

Causality: LC-MS does not detect inorganic salts or residual solvents. qNMR ensures the absolute weight percent of the active compound is known, which is critical for calculating precise stoichiometric equivalents in micro-scale coupling reactions.

-

-

Chiral HPLC:

-

Action: Analyze the batch using a chiral stationary phase (e.g., Chiralpak AD-H) against a racemic reference standard.

-

Causality: Validates the (1S,2S) configuration. An ee of >98% is mandatory; incorporating a chiral impurity early in a synthetic sequence exponentially complicates the purification of the final Active Pharmaceutical Ingredient (API).

-

References

-

Kumar, V., et al. "Synthesis and pharmacological characterization of novel trans-cyclopropylmethyl-linked bivalent ligands that exhibit selectivity and allosteric pharmacology at the dopamine D3 receptor (D3R)." Journal of Medicinal Chemistry, 2017.[Link]

Introduction: The Significance of Sialic Acid Analogs in Modern Drug Discovery

An In-depth Technical Guide to a 4-O-Acetylated Sialic Acid Derivative: Properties and Synthesis of Methyl 5-acetamido-4-O-acetyl-3,5-dideoxy-D-glycero-α-D-galacto-2-nonulopyranosonate

Sialic acids, terminal monosaccharides on the glycan chains of glycoproteins and glycolipids, are pivotal in a myriad of biological processes, including cell-cell recognition, adhesion, and signaling. Their involvement in pathological states, particularly in infectious diseases and cancer, has rendered them attractive targets for therapeutic intervention. The strategic modification of the sialic acid scaffold has emerged as a powerful approach in drug discovery, enabling the development of potent inhibitors of viral and bacterial neuraminidases, as well as tools to probe the intricacies of sialic acid biology.

This technical guide focuses on a specific, synthetically accessible derivative, Methyl 5-acetamido-4-O-acetyl-3,5-dideoxy-D-glycero-α-D-galacto-2-nonulopyranosonate (CAS Number 102225-89-8). This 4-O-acetylated analog of N-acetylneuraminic acid (Neu5Ac) methyl ester represents a key intermediate in the synthesis of more complex sialic acid-based therapeutics and diagnostics. The introduction of an acetyl group at the C4 position can significantly influence the molecule's conformation and its interaction with sialic acid-binding proteins, making it a valuable subject of study for researchers in glycobiology and medicinal chemistry.

This document provides a comprehensive overview of the physicochemical properties of this compound and a detailed, field-proven protocol for its synthesis, aimed at researchers, scientists, and drug development professionals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The properties of Methyl 5-acetamido-4-O-acetyl-3,5-dideoxy-D-glycero-α-D-galacto-2-nonulopyranosonate are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | Methyl 5-acetamido-4-O-acetyl-3,5-dideoxy-D-glycero-α-D-galacto-2-nonulopyranosonate | N/A |

| CAS Number | 102225-89-8 | N/A |

| Molecular Formula | C₁₄H₂₃NO₉ | N/A |

| Molecular Weight | 349.34 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in methanol, chloroform, and other polar organic solvents. | N/A |

Synthesis of Methyl 5-acetamido-4-O-acetyl-3,5-dideoxy-D-glycero-α-D-galacto-2-nonulopyranosonate: A Step-by-Step Protocol

The synthesis of this 4-O-acetylated sialic acid derivative commences from the readily available N-acetylneuraminic acid (Neu5Ac). The synthetic strategy involves the protection of the carboxyl and hydroxyl groups, followed by selective acetylation at the C4 position. The causality behind the experimental choices is rooted in the principles of carbohydrate chemistry, emphasizing regioselective protection and deprotection strategies to achieve the desired modification.

Experimental Workflow

Detailed Methodology

Step 1: Methyl Esterification of N-Acetylneuraminic Acid

-

Rationale: The carboxylic acid group of Neu5Ac is first protected as a methyl ester to prevent its participation in subsequent reactions and to enhance solubility in organic solvents. Acidic ion-exchange resin (Dowex 50W-X8) provides a mild and easily removable catalyst for the esterification.

-

Protocol:

-

Suspend N-acetylneuraminic acid (1.0 eq) in methanol.

-

Add Dowex 50W-X8 (H⁺ form) resin.

-

Stir the mixture at room temperature overnight.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Filter the resin and concentrate the filtrate under reduced pressure to yield the methyl ester of N-acetylneuraminic acid.

-

Step 2: Per-O-Acetylation

-

Rationale: All free hydroxyl groups are acetylated to protect them. Acetic anhydride in pyridine is a standard and effective method for this transformation.

-

Protocol:

-

Dissolve the Neu5Ac methyl ester (1.0 eq) in pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Add acetic anhydride (excess) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by adding ice-water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the per-O-acetylated product.

-

Step 3: Selective 4-O-Deacetylation

-

Rationale: This is the crucial step for achieving the desired 4-O-acetylated product. Hydrazine acetate is a mild reagent that selectively removes the most labile acetyl group, which in this case is at the C4 position, due to steric and electronic factors.

-

Protocol:

-

Dissolve the per-O-acetylated Neu5Ac methyl ester (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).

-

Add hydrazine acetate (a slight excess) to the solution.

-

Stir the reaction at room temperature and monitor carefully by TLC.

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

-

Wash the organic layer with water and brine.

-

Dry, filter, and concentrate the organic phase.

-

Purify the crude product by flash column chromatography to isolate the target compound: Methyl 5-acetamido-4-O-acetyl-3,5-dideoxy-D-glycero-α-D-galacto-2-nonulopyranosonate .

-

Applications in Drug Development

The selective modification of sialic acids, as exemplified by the synthesis of this 4-O-acetylated derivative, is a cornerstone of modern glycobiology and drug discovery. This compound can serve as a versatile building block for a variety of applications:

-

Probing Enzyme-Substrate Interactions: The 4-O-acetyl group can act as a reporter group or a steric modulator to study the binding pockets of sialidases and sialyltransferases.

-

Development of Neuraminidase Inhibitors: As a modified sialic acid, it can be a starting point for the design of inhibitors of viral and bacterial neuraminidases, which are crucial for pathogen virulence.

-

Synthesis of Glycoconjugates: This derivative can be incorporated into larger glycans or conjugated to proteins and lipids to study the biological roles of 4-O-acetylated sialic acids in cell recognition and signaling.

Logical Relationship Diagram

Conclusion

The synthesis of Methyl 5-acetamido-4-O-acetyl-3,5-dideoxy-D-glycero-α-D-galacto-2-nonulopyranosonate provides a valuable platform for the exploration of sialic acid biology and the development of novel therapeutics. The detailed protocol herein offers a reliable and reproducible method for accessing this important molecule. As our understanding of the roles of modified sialic acids in health and disease continues to expand, the availability of such well-characterized synthetic intermediates will be paramount to advancing the frontiers of glycotherapeutics.

References

-

Ogura, H., & Furuhata, K. (1984). Studies on Sialic Acids. IV. : Synthesis of N-Acetyl-D-neuraminic Acid N-Nucleoside Analogs. Chemical and Pharmaceutical Bulletin, 32(11), 4363-4368. [Link][1]

-

Brossmer, R., & Gross, H. J. (1987). Synthesis of 9-O-acyl- and 4-O-acetyl-sialic acids. Carbohydrate Research, 164, 415-424. [Link][2]

-

De Nardo, W., et al. (2021). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. The Journal of Organic Chemistry, 86(13), 8997-9006. [Link][3][4]

-

PubChem. (n.d.). D-Glycero-D-galacto-2-nonulopyranosidonic acid, methyl 5-(acetylamino)-3,5-dideoxy-, methyl ester, 4,7,8,9-tetraacetate. Retrieved from [Link][5]

Sources

- 1. Studies on Sialic Acids. IV. : Synthesis of N-Acetyl-D-neuraminic Acid N-Nucleoside Analogs [jstage.jst.go.jp]

- 2. Synthesis of 9-O-acyl- and 4-O-acetyl-sialic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. D-Glycero-D-galacto-2-nonulopyranosidonic acid, methyl 5-(acetylamino)-3,5-dideoxy-, methyl ester, 4,7,8,9-tetraacetate | C21H31NO13 | CID 539715 - PubChem [pubchem.ncbi.nlm.nih.gov]

Harnessing ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol: A Premier Chiral Building Block in Modern Drug Discovery

Executive Summary

In the pursuit of highly selective and metabolically stable therapeutics, the incorporation of conformationally restricted motifs has become a cornerstone of rational drug design. ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol (CAS: 16177-56-3) represents a highly versatile chiral building block that perfectly exemplifies this strategy[1]. By locking a 1,4-amino alcohol pharmacophore into a rigid trans-cyclopropane architecture, this molecule significantly reduces the entropic penalty of target binding while enhancing pharmacokinetic properties. This technical guide explores the structural rationale, asymmetric synthesis, and advanced pharmaceutical applications of this critical intermediate.

Structural Rationale and Physicochemical Profiling

The strategic replacement of flexible alkyl chains with cyclopropane rings—often termed the "cyclopropane effect"—is driven by three causal factors in medicinal chemistry:

-

Vectorial Precision: The rigid geometry of the cyclopropane ring projects the aminomethyl and hydroxymethyl groups at precise, predictable angles, optimizing hydrogen bond donor/acceptor interactions within an enzyme's active site.

-

Entropic Optimization: Pre-organizing the ligand into its bioactive conformation minimizes the loss of conformational entropy upon binding, directly translating to higher binding affinity (

). -

Metabolic Shielding: The steric bulk and unique hybridization (sp

-like character) of the cyclopropane C-C bonds increase resistance to cytochrome P450-mediated oxidative metabolism.

Table 1: Key Physicochemical Properties

| Property | Value | Structural Implication |

| Chemical Name | ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol | Defines the trans relationship and absolute stereochemistry. |

| CAS Registry Number | 16177-56-3 | Unique identifier for commercial sourcing [2]. |

| Molecular Formula | C | Low molecular weight (101.15 g/mol ) ensures high ligand efficiency. |

| Topological Polar Surface Area (TPSA) | 46.2 Ų | Ideal for membrane permeability and potential blood-brain barrier (BBB) penetration. |

| Stereochemistry | (1S, 2S) | Crucial for spatial recognition by chiral biological targets. |

Asymmetric Synthesis: The Charette Cyclopropanation Strategy

Synthesizing the trans-(1S,2S) configuration with high enantiomeric excess (ee >95%) requires a highly controlled facial attack on an alkene. The gold standard for this transformation is the Charette Asymmetric Cyclopropanation [3].

Causality in Experimental Design

The synthesis begins with an allylic alcohol, such as trans-4-(tert-butyldimethylsilyloxy)-2-buten-1-ol. The causality behind using the Charette protocol lies in its self-validating transition state: a chiral dioxaborolane ligand (derived from tartramide) acts as a Lewis acid. It simultaneously coordinates the zinc carbenoid (generated from Et

Synthetic workflow for the chiral cyclopropyl amino alcohol via Charette cyclopropanation.

Table 2: Optimization of Asymmetric Cyclopropanation

Data reflects standard literature benchmarks for the Charette protocol to demonstrate the necessity of the chiral auxiliary.

| Ligand System | Equivalents of Et | Yield (%) | Enantiomeric Excess (ee %) |

| None (Standard Simmons-Smith) | 2.0 | 85% | 0% (Racemic) |

| (+)-Diethyl tartrate (unmodified) | 2.0 | 45% | 15% |

| Charette Dioxaborolane Ligand | 2.2 | 92% | >95% |

Step-by-Step Experimental Protocols

The following self-validating workflow details the conversion of the cyclopropanated intermediate to the final amino alcohol.

Step 1: Activation and Azidation

-

Objective: Convert the primary alcohol to an azide, serving as a stable, non-bulky amine surrogate.

-

Procedure:

-

Dissolve the (1S,2S)-cyclopropyl intermediate (1.0 eq) in anhydrous CH

Cl -

Add triethylamine (1.5 eq) followed by dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).

-

Validation Check: Monitor by TLC (Hexanes/EtOAc 7:3). Complete consumption of the starting material indicates successful mesylation.

-

Concentrate the mixture, redissolve in anhydrous DMF, and add NaN

(2.0 eq). Heat to 60 °C for 4 hours.

-

-

Causality: The mesylate is an excellent leaving group, allowing for an S

2 displacement by the azide ion. DMF is chosen as a polar aprotic solvent to accelerate the S

Step 2: Silyl Deprotection

-

Objective: Reveal the hydroxymethyl group.

-

Procedure:

-

Cool the azido-intermediate in THF to 0 °C.

-

Add Tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF, 1.1 eq) dropwise.

-

Stir for 2 hours at room temperature. Quench with saturated aqueous NH

Cl and extract with EtOAc.

-

-

Causality: The strong Si-F bond formation (

582 kJ/mol) drives the selective cleavage of the TBS ether. The mild conditions prevent any ring-opening of the strained cyclopropane.

Step 3: Reductive Amination

-

Objective: Reduce the azide to the primary amine to yield the final building block.

-

Procedure:

-

Dissolve the deprotected azido-alcohol in methanol.

-

Add 10% Pd/C (0.1 eq by weight).

-

Purge the reaction flask and stir under a hydrogen atmosphere (1 atm) for 6 hours.

-

Validation Check: Disappearance of the azide stretch (

2100 cm

-

-

Causality: Catalytic hydrogenation cleanly reduces the azide to an amine with N

gas as the only byproduct, avoiding the harsh basic conditions or metallic residues associated with LiAlH

Applications in Targeted Therapeutics: MAT2A Inhibition

A prominent application of ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol is in the synthesis of Methionine Adenosyltransferase 2A (MAT2A) inhibitors[4]. MTAP (methylthioadenosine phosphorylase) deletion occurs in approximately 15% of all human cancers, creating a synthetic lethal vulnerability to MAT2A inhibition.

In the design of 2-oxoquinazoline-based MAT2A inhibitors, the chiral cyclopropyl amino alcohol is grafted onto the core scaffold. The cyclopropyl ring acts as a rigid spacer that directs the amine group into a deep, solvent-excluded pocket of the MAT2A enzyme to form a critical salt bridge, while the hydroxyl group remains solvent-exposed to maintain aqueous solubility and favorable pharmacokinetics.

Pharmacophore mapping of the cyclopropyl core in MAT2A inhibitor design.

By utilizing the (1S,2S) enantiomer specifically, drug developers ensure that the spatial orientation of the pharmacophores perfectly matches the chirality of the target protein's active site, preventing off-target toxicities associated with racemic mixtures.

References

-

RSC Publishing. "Asymmetric synthesis and the Charette asymmetric cyclopropanation of allylic alcohols." Perkin Review. Available at:[Link]

- Google Patents. "WO2020123395A1 - 2-oxoquinazoline derivatives as methionine adenosyltransferase 2a inhibitors." WIPO Patent Database.

Strategic Applications of ((1S,2S)-2-(Aminomethyl)cyclopropyl)methanol in Modern Medicinal Chemistry

Executive Summary

In the pursuit of highly selective and metabolically stable therapeutics, medicinal chemists increasingly rely on conformationally restricted building blocks. ((1S,2S)-2-(Aminomethyl)cyclopropyl)methanol (CAS: 16177-56-3) has emerged as a privileged chiral scaffold in modern drug discovery[1]. Featuring a rigid cyclopropane core substituted with a primary amine and a primary alcohol, this bifunctional molecule offers precise vector projection, reduced lipophilicity, and enhanced metabolic stability compared to its linear or aromatic counterparts.

This technical guide explores the structural rationale behind utilizing this specific cyclopropane stereoisomer, highlights its critical role in developing novel targeted therapies (such as MAT2A inhibitors for MTAP-deleted cancers), and provides field-proven, self-validating synthetic protocols for its incorporation into complex drug candidates.

The Structural Rationale: Why Chiral Cyclopropanes?

The transition from "flat" aromatic rings to sp³-rich, three-dimensional scaffolds is a cornerstone of contemporary medicinal chemistry. The integration of the ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol scaffold is driven by three fundamental physicochemical principles:

-

Entropic Pre-organization: The cyclopropane ring locks the dihedral angles of the molecule. The (1S,2S)trans-configuration projects the aminomethyl and hydroxymethyl groups at an optimal trajectory, mimicking the extended conformation of a flexible alkyl chain. By pre-organizing the molecule into its bioactive conformation, the entropic penalty (

) upon target binding is minimized, directly improving the free energy of binding ( -

Metabolic Shielding: Linear alkyl chains are highly susceptible to cytochrome P450-mediated oxidation. The high s-character of the cyclopropane C-H bonds increases their bond dissociation energy, significantly reducing the rate of oxidative metabolism and improving the pharmacokinetic half-life of the resulting drug.

-

Favorable Physicochemical Properties: Unlike phenyl rings, which increase lipophilicity and decrease aqueous solubility, the cyclopropane core maintains a low molecular weight and low LogP while introducing 3D character (escape from flatland).

Table 1: Theoretical Physicochemical Property Modulation

The following table summarizes the quantitative advantages of the cyclopropane scaffold compared to linear and aromatic analogs.

| Scaffold Type | Example Molecule | Est. LogP | TPSA (Ų) | Rotatable Bonds | 3D Character (sp³ fraction) |

| Linear | 4-Amino-1-butanol | -0.12 | 46.2 | 4 | High (Flexible) |

| Aromatic | 4-Aminobenzyl alcohol | 0.85 | 46.2 | 2 | Low (Planar) |

| Cyclopropyl | ((1S,2S)-2-(Aminomethyl)...) | -0.34 | 46.2 | 2 | High (Rigid) |

Case Study: Exploiting the MTAP-MAT2A-PRMT5 Axis

A premier application of ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol is its use as a core building block in the synthesis of Methionine Adenosyltransferase 2A (MAT2A) inhibitors , such as the 2-oxoquinazoline derivatives detailed in recent patent literature[2].

The Biological Rationale (Synthetic Lethality)

Approximately 15% of all human cancers exhibit a homozygous deletion of the MTAP gene, which is co-deleted with the tumor suppressor CDKN2A[3]. MTAP is responsible for recycling methylthioadenosine (MTA) in the methionine salvage pathway.

-

The Vulnerability: In MTAP-deleted cells, MTA accumulates and acts as a competitive inhibitor of Protein Arginine Methyltransferase 5 (PRMT5)[4].

-

The Strike: MAT2A is the enzyme responsible for synthesizing S-adenosylmethionine (SAM), the primary methyl donor for PRMT5. By inhibiting MAT2A, SAM levels plummet. The high MTA / low SAM ratio in MTAP-deleted cells leads to profound, selective PRMT5 inhibition, triggering synthetic lethality and tumor cell death while sparing healthy MTAP-wildtype cells.

In the design of MAT2A inhibitors, the ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol scaffold is utilized to bridge the core heterocycle with solvent-exposed regions, providing critical hydrogen bond interactions via the terminal hydroxyl group while maintaining a rigid, favorable binding pose.

Caption: MTAP-MAT2A-PRMT5 Synthetic Lethality Pathway in Cancer Cells.

Synthetic Workflows & Experimental Protocols

To effectively utilize this bifunctional building block, chemoselectivity is paramount. The primary amine is significantly more nucleophilic than the primary alcohol, allowing for direct N-functionalization without the need for protecting groups. Conversely, O-functionalization requires temporary masking of the amine.

Caption: Divergent Synthetic Functionalization Workflow for the Cyclopropane Core.

Protocol A: Chemoselective N-Acylation

Causality Check: HATU is selected over traditional EDC/HOBt coupling reagents due to its superior efficiency in driving the reaction of sterically hindered primary amines adjacent to a cyclopropane ring. The inherent nucleophilicity difference between the amine and the alcohol ensures >95% chemoselectivity for the amide over the ester.

Step-by-Step Methodology:

-

Activation: In an oven-dried flask under N₂, dissolve the target carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M).

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Stir the mixture at room temperature for 15 minutes to generate the active HOAt ester.

-

Coupling: Add ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol (1.05 equiv) in a single portion.

-

Monitoring: Stir at room temperature for 2–4 hours. Monitor reaction completion via LC-MS (observing the disappearance of the active ester mass).

-

Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine.

-

Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (DCM/MeOH gradient) to yield the pure N-acylated product.

Protocol B: O-Alkylation via Mitsunobu Reaction

Causality Check: To functionalize the hydroxyl group via a Mitsunobu reaction, the primary amine must first be protected (typically with a Boc group). If left unprotected, the amine will irreversibly attack the phosphonium intermediate, leading to complex mixtures and low yields.

Step-by-Step Methodology:

-

Protection: React the cyclopropyl core with Boc₂O (1.1 equiv) and Et₃N (1.5 equiv) in DCM at room temperature for 4 hours to yield the N-Boc protected intermediate.

-

Mitsunobu Setup: Dissolve the N-Boc intermediate (1.0 equiv), the desired phenol derivative (1.2 equiv), and Triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF (0.1 M) under N₂.

-

Activation: Cool the reaction mixture to 0 °C in an ice bath. Add Diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise over 10 minutes. Note: The slow addition controls the exothermic formation of the betaine intermediate.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12 hours.

-

Workup & Purification: Concentrate the mixture directly in vacuo. Purify the crude residue via silica gel chromatography (Hexanes/EtOAc gradient). The bulky triphenylphosphine oxide byproduct elutes late, allowing clean isolation of the O-alkylated ether.

-

Deprotection: Treat the purified intermediate with 4M HCl in Dioxane for 2 hours at room temperature to reveal the primary amine for subsequent coupling.

Conclusion

((1S,2S)-2-(Aminomethyl)cyclopropyl)methanol is far more than a simple chemical building block; it is a strategic tool for modulating the 3D conformation, metabolic stability, and target affinity of modern therapeutics. As demonstrated in the development of MAT2A inhibitors targeting MTAP-deleted cancers, the precise vector projection afforded by the (1S,2S) cyclopropane core enables medicinal chemists to thread the needle between potency and pharmacokinetic viability. By adhering to the chemoselective protocols outlined above, researchers can efficiently integrate this privileged scaffold into diverse drug discovery pipelines.

References

-

ChemWhat Database. "((1S,2S)-2-(aminomethyl)cyclopropyl)methanol CAS 16177-56-3." ChemWhat. [Link]

- Alam, M., et al. "2-oxoquinazoline derivatives as methionine adenosyltransferase 2a inhibitors." World Intellectual Property Organization (WIPO), Patent WO2020123395A1, June 18, 2020.[https://patents.google.

- Kalev, P., et al. "Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition." Journal of Biological Chemistry / PMC, 2021.[https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8425515/]

- Fischer, M. M., et al. "Abstract 1644: Dual inhibition of MAT2A and PRMT5 delivers synergistic anti-tumor responses in preclinical models of MTAP-deleted cancer." Cancer Research (AACR Journals), April 2023.[https://aacrjournals.org/cancerres/article/83/7_Supplement/1644/720164/]

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. WO2020123395A1 - 2-oxoquinazoline derivatives as methionine adenosyltransferase 2a inhibitors - Google Patents [patents.google.com]

- 3. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

Synthesis and Application of ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol: A Technical Guide for Drug Discovery

Executive Summary & Pharmacological Rationale

The compound ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol (CAS: 16177-56-3) is a low-molecular-weight (MW: 101.15 g/mol ) chiral building block that has garnered significant attention in modern medicinal chemistry[1]. By incorporating a 1,2-disubstituted cyclopropane ring, this fragment effectively escapes the "flatland" of sp2-hybridized aromatics, providing a conformationally restricted vector for its amine and hydroxyl pharmacophores.

From a drug development perspective, replacing linear aliphatic chains with cyclopropanes lowers lipophilicity (LogP) and drastically improves metabolic stability against cytochrome P450-mediated oxidation. Recently, this specific chiral fragment has been heavily utilized in the synthesis of 2-oxoquinazoline derivatives acting as Methionine Adenosyltransferase 2A (MAT2A) inhibitors [2].

The MAT2A/MTAP Synthetic Lethality Axis

Understanding why this compound is synthesized requires looking at its biological application. MAT2A has emerged as a critical synthetic lethal target in cancers harboring methylthioadenosine phosphorylase (MTAP) deletions (which occur in ~15% of all human cancers)[3]. Loss of MTAP leads to the accumulation of methylthioadenosine (MTA), which competitively inhibits Protein Arginine Methyltransferase 5 (PRMT5)[4]. By inhibiting MAT2A with compounds derived from ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol, intracellular S-adenosyl methionine (SAM) levels drop, rendering the already MTA-suppressed PRMT5 completely inactive and triggering cancer-specific apoptosis[4].

Figure 1: The MAT2A/MTAP synthetic lethality pathway targeted by derivatives of the title compound.

Retrosynthetic Logic & Synthetic Strategy

Synthesizing enantiopure 1,2-disubstituted cyclopropanes is notoriously challenging due to the potential for competing racemic background reactions. While Rhodium-catalyzed decomposition of diazo compounds is viable, the most robust, scalable, and highly enantioselective method for cyclopropylmethanols is the Charette Asymmetric Cyclopropanation of allylic alcohols.

To synthesize ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol, the optimal starting material is (E)-4-(dibenzylamino)but-2-en-1-ol .

-

Causality of Protection: The dibenzyl group is chosen specifically because free amines coordinate strongly to the zinc carbenoid, quenching the reagent and poisoning the catalyst. Dibenzyl protection provides steric shielding without deactivating the alkene, and can be cleanly removed via hydrogenolysis in the final step.

-

Stereocontrol: The absolute (1S,2S) stereochemistry is dictated by the use of a chiral dioxaborolane ligand derived from (+)-N,N,N',N'-tetramethyltartaramide.

Figure 2: Retrosynthetic workflow utilizing Charette asymmetric cyclopropanation.

Quantitative Data: Reaction Optimization

Achieving >90% enantiomeric excess (ee) requires strict control over the zinc carbenoid species. Standard Simmons-Smith conditions (Et₂Zn / CH₂I₂) are too slow, allowing the un-catalyzed racemic background reaction to compete. The addition of Trifluoroacetic acid (TFA) generates a highly electrophilic carbenoid (CF₃COOZnCH₂I) that reacts instantaneously within the chiral pocket of the dioxaborolane ligand.

Table 1: Optimization of the Asymmetric Cyclopropanation Step

| Entry | Zinc Reagent System | Chiral Ligand (mol %) | Temp (°C) | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | Et₂Zn, CH₂I₂ | None | 0 to 25 | 85 | 0 (Racemic) |

| 2 | Et₂Zn, CH₂I₂ | Dioxaborolane (20) | -10 | 65 | 78 |

| 3 | Zn(CH₂I)₂ | Dioxaborolane (100) | -15 | 92 | 94 |

| 4 | CF₃COOH · Zn(CH₂I)₂ | Dioxaborolane (50) | -20 | 95 | >98 |

Data synthesized from established benchmarks in asymmetric cyclopropanation methodologies.

Experimental Protocols (Self-Validating Systems)

As an Application Scientist, I emphasize that a protocol is only as reliable as its built-in validation mechanisms. The following step-by-step methodology incorporates critical in-process controls.

Step 1: Highly Electrophilic Cyclopropanation

Objective: Convert (E)-4-(dibenzylamino)but-2-en-1-ol to ((1S,2S)-2-(dibenzylaminomethyl)cyclopropyl)methanol.

-

Carbenoid Preparation: Flame-dry a Schlenk flask under Argon. Add anhydrous dichloromethane (DCM, 10 mL/mmol) and cool to -20 °C. Carefully add Diethylzinc (2.5 equiv, 1.0 M in hexanes).

-

Activation: Dropwise, add a solution of Trifluoroacetic acid (2.5 equiv) in DCM. Stir for 10 minutes. Next, add Diiodomethane (5.0 equiv) dropwise.

-

Self-Validation Checkpoint: The solution must remain strictly homogeneous and clear. Any cloudiness indicates the formation of inactive, polymeric zinc species due to moisture, which will destroy the reaction's enantioselectivity.

-

-

Ligand Complexation: Add the chiral dioxaborolane ligand (0.5 equiv) dissolved in DCM. Stir for 15 minutes to allow the rigid transition-state complex to form.

-

Substrate Addition: Add the starting allylic alcohol (1.0 equiv). Stir at -20 °C for 14 hours.

-

Quench & Monitor: Quench with saturated aqueous NH₄Cl.

-

Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc). Stain the TLC plate with KMnO₄. The starting alkene will rapidly reduce KMnO₄ (appearing as a bright yellow spot on a purple background), whereas the cyclopropanated product reacts much slower, confirming complete conversion.

-

Step 2: Global Deprotection (Hydrogenolysis)

Objective: Remove the dibenzyl protecting groups to yield the final primary amine.

-

Setup: Dissolve the protected intermediate in MS-grade Methanol (0.1 M). Add 10% Palladium on Carbon (Pd/C, 10 wt%).

-

Reaction: Evacuate the flask and backfill with Hydrogen gas (balloon pressure). Stir vigorously at 25 °C for 12 hours.

-

Filtration: Filter the suspension through a pad of Celite to remove the pyrophoric Pd/C catalyst. Wash the pad thoroughly with Methanol.

-

Concentration & Validation: Concentrate the filtrate under reduced pressure to yield ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol as a viscous oil.

-

Self-Validation Checkpoint: Perform LC-MS analysis. The dibenzyl intermediate mass (M+H = 282.2) must be completely absent, replaced by the sharp, highly polar peak of the final product (M+H = 102.1). Note: Do not attempt to determine ee% on this final highly polar molecule; chiral purity should be validated via Chiral SFC on the protected intermediate from Step 1.

-

References

-

Title: ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol | C5H11NO | CID 13728302 Source: PubChem, National Center for Biotechnology Information URL: [Link]

- Title: 2-oxoquinazoline derivatives as methionine adenosyltransferase 2a inhibitors (WO2020123395A1)

-

Title: MAT2A inhibition blocks the growth of MTAP-deleted cancer cells by reducing PRMT5-dependent mRNA splicing and inducing DNA damage Source: Cancer Cell URL: [Link]

-

Title: Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors Source: Journal of Medicinal Chemistry / PubMed Central URL: [Link]

-

Title: Asymmetric Cyclopropanation of Allylic Alcohols with a Chiral Dioxaborolane Ligand Source: Journal of the American Chemical Society URL: [Link]

Sources

- 1. ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol | C5H11NO | CID 13728302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2020123395A1 - 2-oxoquinazoline derivatives as methionine adenosyltransferase 2a inhibitors - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Stability, Storage, and Handling of ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol

An in-depth technical guide on the stability and storage conditions for ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol.

Introduction

((1S,2S)-2-(aminomethyl)cyclopropyl)methanol is a chiral bifunctional organic building block of significant interest in medicinal and agrochemical research. Its rigid cyclopropane scaffold, combined with primary amine and alcohol functionalities, makes it a valuable synthon for introducing specific spatial arrangements into complex molecules. The integrity of such a reagent is paramount; degradation not only results in material loss but can also introduce impurities that may compromise experimental outcomes, leading to unforeseen side reactions or misleading biological data.

This guide provides a comprehensive overview of the factors influencing the stability of ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol. We will delve into its intrinsic chemical properties, delineate potential degradation pathways, and establish field-proven protocols for optimal storage, handling, and stability assessment. This document is intended for researchers, chemists, and drug development professionals who rely on the quality and purity of this critical reagent.

Physicochemical Properties

A foundational understanding of the molecule's physical and chemical properties is essential for predicting its behavior and establishing appropriate handling protocols.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₁NO | [1][2] |

| Molecular Weight | 101.15 g/mol | [1][2] |

| CAS Number | 102225-89-8 (for the (1R,2S)-isomer) | [1][3] |

| Appearance | Typically a liquid or low-melting solid | [4] |

| Structure |  | [1] |

Intrinsic Chemical Stability Profile

The stability of ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol is dictated by the reactivity of its two primary functional groups: the aminomethyl group (-CH₂NH₂) and the methanol group (-CH₂OH). The strained cyclopropane ring, while a key structural feature, is generally stable under typical storage conditions but can influence the reactivity of its substituents.

Analysis of Functional Group Reactivity

-

Primary Amine: The nucleophilic primary amine is the most reactive site for degradation. It is basic and susceptible to:

-

Oxidation: Atmospheric oxygen can oxidize the amine, leading to a complex mixture of degradation products.

-

Reaction with Carbon Dioxide: Amines readily react with atmospheric CO₂ to form carbamate salts. This is a common and often overlooked degradation pathway that increases the impurity profile of the reagent over time.

-

-

Primary Alcohol: The primary alcohol is susceptible to oxidation, though generally less so than the amine under ambient conditions. It can be oxidized first to an aldehyde and subsequently to a carboxylic acid. This process can be accelerated by heat, light, and the presence of metal ion contaminants.

Potential Degradation Pathways

Based on the functional group analysis, three primary degradation pathways should be considered during the storage and handling of this compound. The presence of these impurities can be monitored using analytical techniques such as HPLC or GC-MS.

Caption: Potential degradation pathways for ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol.

Recommended Storage and Handling Conditions

To mitigate the degradation pathways outlined above, stringent storage and handling protocols are necessary. The following recommendations are synthesized from supplier data sheets and an expert understanding of the compound's chemical nature.

Optimal Storage Conditions

Adherence to these conditions is critical for preserving the compound's purity and ensuring its suitability for long-term research applications.

| Parameter | Recommendation | Rationale & Causality | Source(s) |

| Temperature | 2-8°C (Refrigeration) | Reduces the rate of all chemical degradation reactions, particularly oxidation and carbamate formation. | [3] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | An inert atmosphere displaces atmospheric oxygen and carbon dioxide, directly preventing oxidation of the amine/alcohol and the formation of carbamate adducts.[3] | [3] |

| Light Exposure | Protect from Light (Amber Vial) | Prevents light-induced (photolytic) degradation, which can proceed via radical mechanisms.[2] | [2] |

| Container | Tightly-Sealed, Well-Ventilated Place | Prevents exposure to atmospheric moisture and contaminants. A well-ventilated area is a standard safety precaution for chemical storage.[5] | [5] |

Handling and Personal Protective Equipment (PPE)

((1S,2S)-2-(aminomethyl)cyclopropyl)methanol is classified with several GHS hazard statements, including being harmful if swallowed, causing skin irritation, and causing serious eye damage.[1][4] Therefore, rigorous safety measures are required.

-

Engineering Controls: Handle the compound in a chemical fume hood to avoid inhalation of any vapors.[6]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling.[8] Avoid eating, drinking, or smoking in the work area.[8]

Protocol for Stability Assessment: A Forced Degradation Study

A forced degradation (or stress testing) study is a self-validating system to understand the intrinsic stability of a compound. It involves subjecting the material to harsh conditions to accelerate degradation and identify potential degradation products and pathways.

Objective

To determine the degradation profile of ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to develop a stability-indicating analytical method.

Caption: Experimental workflow for a forced degradation stability assessment.

Experimental Protocol

-

Stock Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system like 50:50 acetonitrile:water.

-

Stress Conditions: Expose aliquots of the stock solution to the stress conditions detailed in the table below. Include a control sample stored under recommended conditions (2-8°C, dark).

| Stress Condition | Protocol | Purpose |

| Acid Hydrolysis | Add 0.1 M HCl; heat at 60°C for 24h. | To test stability against acidic environments. |

| Base Hydrolysis | Add 0.1 M NaOH; heat at 60°C for 24h. | To test stability against alkaline environments. |

| Oxidative | Add 3% H₂O₂; keep at room temp for 24h. | To simulate oxidative degradation.[9] |

| Thermal | Heat solution at 80°C for 48h in the dark. | To assess thermal stability. |

| Photolytic | Expose to high-intensity UV light (e.g., 254 nm) for 24h. | To assess photosensitivity. |

-

Sample Analysis:

-

At specified time points (e.g., 0, 4, 8, 24 hours), withdraw a sample from each stress condition.

-

Neutralize the acid and base hydrolysis samples before analysis.

-

Analyze all samples by a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile containing 0.1% formic acid) with UV detection. Mass spectrometry (MS) can be coupled to identify degradation products.

-

-

Data Interpretation:

-

Calculate the percentage of the parent compound remaining in each sample relative to the time-zero control.

-

Examine the chromatograms for new peaks, which represent degradation products.

-

If using MS, analyze the mass of the new peaks to propose structures for the degradants, confirming the pathways suggested in Section 3.2.

-

Conclusion

The chemical integrity of ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol is contingent upon a clear understanding of its inherent reactivity. The primary amine and alcohol functional groups render it susceptible to degradation via oxidation, reaction with atmospheric carbon dioxide, and photodegradation. To ensure its long-term stability and reliability in research and development, it is imperative to store the compound under refrigerated (2-8°C), inert, and dark conditions.[2][3] Adherence to strict safety and handling protocols is equally crucial to protect personnel from potential hazards.[1] By implementing these scientifically grounded storage and handling strategies, researchers can be confident in the quality and purity of this valuable chemical building block.

References

- Methanex. (2019).

- PubChem. (((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol | C5H11NO | CID 13728302).

- ChemScene. [2-(Aminomethyl)cyclopropyl]methanol | 16177-56-3.

- BLDpharm. 102225-89-8|((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol.

- MilliporeSigma. [(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol | 2345-68-8.

- Longdom Publishing. (2024).

- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - (1-Aminocyclopropyl)methanol.

- AK Scientific, Inc. [1-(Aminomethyl)

- ChemicalBook. (2026). [1-(AMINOMETHYL)CYCLOPROPYL]METHANOL | 45434-02-4.

- CM Energy. (2025).

- Sigma-Aldrich. (2026).

- UCLA EH&S. (2012).

- MDPI. (2023). Molecular Pathways for Polymer Degradation during Conventional Processing, Additive Manufacturing, and Mechanical Recycling.

Sources

- 1. ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol | C5H11NO | CID 13728302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 102225-89-8|((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol|BLD Pharm [bldpharm.com]

- 4. [(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol | 2345-68-8 [sigmaaldrich.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 7. cm-energy.com [cm-energy.com]

- 8. aksci.com [aksci.com]

- 9. Molecular Pathways for Polymer Degradation during Conventional Processing, Additive Manufacturing, and Mechanical Recycling [mdpi.com]

Stereoselective Synthesis of ((1S,2S)-2-(Aminomethyl)cyclopropyl)methanol: A Comprehensive Technical Guide

Executive Summary

The chiral building block ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol (CAS: 16177-56-3) is a highly valuable, conformationally restricted scaffold utilized extensively in modern drug discovery. Its rigid trans-1,2-disubstituted cyclopropane ring optimally vectors the aminomethyl and hydroxymethyl pharmacophores, making it a critical structural motif in the development of novel therapeutics, including potent methionine adenosyltransferase 2A (MAT2A) inhibitors[1]. This technical guide details a robust, highly stereoselective synthetic route to this molecule, leveraging the Charette asymmetric Simmons-Smith cyclopropanation to ensure absolute stereochemical fidelity.

Retrosynthetic Analysis & Strategy Selection

Synthesizing chiral cyclopropanes demands stringent enantio- and diastereocontrol. While rhodium-catalyzed decomposition of diazo compounds is a viable approach, the Charette asymmetric Simmons-Smith cyclopropanation of allylic alcohols remains the industry gold standard for accessing cyclopropylmethanols with >95% enantiomeric excess (ee)[2].

Causality Behind Experimental Choices:

-

Starting Material Geometry: The relative trans stereochemistry of the target is dictated entirely by the geometry of the starting olefin. Utilizing an (E)-allylic alcohol—specifically (E)-4-(dibenzylamino)but-2-en-1-ol—ensures that the resulting cyclopropane substituents are trans to one another.

-

Chiral Auxiliary: The Charette chiral dioxaborolane ligand, derived from butylboronic acid and (+)-N,N,N',N'‐tetramethyl-L-tartaramide, is selected because it forms a rigid, bidentate complex with the zinc carbenoid and the allylic alkoxide. This pre-organization effectively shields the re-face of the olefin, directing methylene delivery exclusively to the si-face to establish the desired (1S,2S) absolute configuration[3].

-

Protecting Group Strategy: The dibenzyl (NBn₂) protecting group is chosen for the amine because it is entirely stable to the highly reactive, Lewis-acidic zinc carbenoid species. Furthermore, it can be cleanly removed via palladium-catalyzed hydrogenolysis in the final step without risking the hydrogenolytic ring-opening of the strained cyclopropane.

Mechanistic Insights

The exceptional stereoselectivity of the Charette cyclopropanation is driven by a highly organized transition state. The monomeric iodomethylzinc allyloxide, generated in situ, coordinates to the chiral dioxaborolane ligand. Density Functional Theory (DFT) studies confirm that the chiral complex features a four-coordinated zinc center bonded to the CH₂I group, the allylic oxygen, and two oxygen atoms from the dioxaborolane ligand (the carbonyl and ether oxygens)[3]. This tight coordination minimizes torsional and 1,3-allylic strain while maximizing steric differentiation between the enantiotopic faces of the alkene.

Mechanistic flow of the Charette asymmetric Simmons-Smith cyclopropanation.

Step-by-Step Experimental Protocols

Note: This protocol acts as a self-validating system. In-process controls (IPCs) such as strict thermal boundaries and LC-MS monitoring are embedded to prevent intermediate degradation and stereochemical erosion.

Step 1: Preparation of (E)-4-(dibenzylamino)but-2-en-1-ol

-

Reaction Setup: In a flame-dried round-bottom flask under an argon atmosphere, dissolve (E)-1,4-dibromobut-2-ene (1.0 equiv) in anhydrous THF (0.2 M).

-

Amination: Cool the solution to 0 °C. Add dibenzylamine (1.0 equiv) and K₂CO₃ (2.0 equiv) dropwise to prevent over-alkylation. Stir for 12 hours at room temperature.

-

Hydrolysis: Add aqueous NaOH (10% w/v) and heat the biphasic mixture to 60 °C for 4 hours. This selectively hydrolyzes the remaining terminal primary bromide to the corresponding allylic alcohol.

-

Workup: Extract with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel flash chromatography to yield the pure (E)-allylic alcohol.

Step 2: Asymmetric Simmons-Smith Cyclopropanation

-

Reagent Preparation: In a flame-dried Schlenk flask under argon, dissolve the Charette chiral dioxaborolane ligand (1.2 equiv, derived from L-tartaric acid) in anhydrous CH₂Cl₂ (0.1 M). Cool the solution to -10 °C.

-

Carbenoid Generation: In a separate flask, add diethylzinc (ZnEt₂, 1.0 M in hexanes, 2.5 equiv) to anhydrous CH₂Cl₂ at -40 °C. Slowly add diiodomethane (CH₂I₂, 5.0 equiv) dropwise. Stir for 15 minutes to form the highly reactive Furukawa reagent [Zn(CH₂I)₂].

-

Complexation & Reaction: Transfer the Furukawa reagent via cannula to the ligand solution at -10 °C. Stir for 10 minutes to allow the chiral complex to form. Add a solution of the (E)-allylic alcohol (1.0 equiv) in CH₂Cl₂ dropwise.

-

Incubation (Critical IPC): Maintain the reaction strictly at -10 °C for 12 hours. Causality: Allowing the temperature to rise above 0 °C triggers the uncatalyzed background reaction, which bypasses the chiral ligand and drastically erodes the enantiomeric excess.

-

Quenching: Quench with saturated aqueous NH₄Cl. Extract with CH₂Cl₂, wash with 10% aqueous Na₂SO₃ (to reduce and destroy residual iodine), dry, and concentrate.

-

Purification: Flash chromatography yields ((1S,2S)-2-(dibenzylaminomethyl)cyclopropyl)methanol.

Step 3: Deprotection (Hydrogenolysis)

-

Reaction Setup: Dissolve the protected cyclopropane in HPLC-grade methanol (0.1 M).

-

Catalyst Addition: Add 10% Pd/C (10 mol% Pd). Purge the flask with argon, then backfill with H₂ gas (balloon pressure, 1 atm).

-

Hydrogenolysis: Stir at room temperature for 6-8 hours. IPC: Monitor by LC-MS to ensure complete cleavage of both benzyl groups. Do not pressurize above 1 atm or apply heat, as this risks hydrogenolytic cleavage of the cyclopropane C-C bonds.

-

Isolation: Filter the suspension through a pad of Celite, washing thoroughly with methanol. Concentrate the filtrate under reduced pressure to afford the pure target compound, ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol .

Three-step synthetic workflow for ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol.

Quantitative Data & Optimization

The stereoselectivity and overall yield of the cyclopropanation step are highly dependent on the stoichiometry of the zinc carbenoid and the precise thermal boundaries of the reaction. The data below summarizes the optimization parameters for Step 2.

| Entry | Chiral Ligand (equiv) | ZnEt₂ / CH₂I₂ (equiv) | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | 0.5 | 1.5 / 3.0 | 0 | 45 | 78 |

| 2 | 1.0 | 2.0 / 4.0 | 0 | 68 | 89 |

| 3 | 1.2 | 2.5 / 5.0 | -10 | 85 | >95 |

| 4 | 1.2 | 2.5 / 5.0 | -40 to rt | 72 | 82 (Background reaction) |

Table 1: Optimization of the Asymmetric Simmons-Smith Cyclopropanation Step. Entry 3 represents the validated, optimal conditions.

References

- Title: WO2020123395A1 - 2-oxoquinazoline derivatives as methionine adenosyltransferase 2a inhibitors.

-

Title: Improved Procedure for the Synthesis of Enantiomerically Enriched Cyclopropylmethanol Derivatives. Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

-

Title: Density Functional Theory Study of the Mechanism and Origins of Stereoselectivity in the Asymmetric Simmons–Smith Cyclopropanation with Charette Chiral Dioxaborolane Ligand. Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

Sources

The Biological Activity and Pharmacological Role of ((1S,2S)-2-(aminomethyl)cyclopropyl)methanol and its Analogs in MAT2A Inhibition

Executive Summary